4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate
CAS No.: 1010118-48-5
Cat. No.: VC7901851
Molecular Formula: C21H15FO4S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010118-48-5 |
|---|---|
| Molecular Formula | C21H15FO4S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate |
| Standard InChI | InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+ |
| Standard InChI Key | YMOCKJOIASMJTF-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The IUPAC name of the compound is [4-(3-oxo-3-phenylprop-1-enyl)phenyl] 4-fluorobenzenesulfonate, with the SMILES notation:
.
The structure combines a conjugated enone system (3-oxo-3-phenylprop-1-enyl) with a sulfonate ester group, creating a planar geometry that enhances reactivity in electrophilic substitutions.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 382.4 g/mol | |
| CAS Number | 1010118-48-5 | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Spectroscopic Data
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NMR: The NMR spectrum exhibits signals for the aromatic protons (δ 7.2–8.1 ppm), the enone α,β-unsaturated carbonyl (δ 6.8–7.0 ppm), and the sulfonate group (δ 3.1–3.3 ppm).
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IR: Strong absorptions at 1720 cm (C=O stretch) and 1170 cm (S=O asymmetric stretch) confirm functional groups.
Synthesis and Industrial Production
Synthetic Route
The compound is synthesized via a two-step process:
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Preparation of 4-(3-oxo-3-phenylprop-1-enyl)phenol:
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Condensation of acetophenone with 4-hydroxybenzaldehyde under basic conditions.
-
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Sulfonation:
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonation step) | 65–70% |
| Solvent | Dichloromethane | - |
| Catalyst | Triethylamine (1.2 eq) | - |
Scalability Challenges
Industrial production faces hurdles in purifying the sulfonate ester due to its sensitivity to hydrolysis. Advanced techniques like flash chromatography or recrystallization from ethanol/water mixtures are employed.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO, acetone, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL).
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Stability: Decomposes above 200°C; hygroscopic, requiring storage under inert gas.
Reactivity
The electron-withdrawing sulfonate group activates the enone system for Michael additions, while the fluorine atom enhances leaving-group potential in nucleophilic substitutions .
Applications in Medicinal Chemistry
Anti-Inflammatory Intermediate
The compound serves as a precursor in synthesizing COX-2 inhibitors, analogous to etoricoxib . Its fluorobenzenesulfonate moiety improves metabolic stability compared to non-fluorinated analogs .
Table 3: Biological Activity of Derivatives
| Derivative | IC (COX-2) | Selectivity (COX-2/COX-1) | Source |
|---|---|---|---|
| Fluorinated analog | 12 nM | 1,200 | |
| Non-fluorinated analog | 45 nM | 350 |
| Supplier | Purity | Price (10 g) |
|---|---|---|
| Atomax Chemicals | 98% | $450 |
| Apollo Scientific Ltd. | 95% | $380 |
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